molecular formula C26H25NO6 B2960187 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 1379834-21-5

3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No. B2960187
CAS RN: 1379834-21-5
M. Wt: 447.487
InChI Key: HWHGHGFWIGKMJY-UHFFFAOYSA-N
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Description

“3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid” is a chemical compound with the molecular formula C26H25NO6 . It is related to the class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids .


Synthesis Analysis

The synthesis of Fmoc amino acids, which are related to this compound, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a propanoic acid group . The presence of the Fmoc group makes this compound useful in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to its use in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with other amino acids to form peptides .

Scientific Research Applications

Solid Phase Peptide Synthesis

The compound has been utilized as a precursor or handle reagent in the synthesis of peptide amides using the fluorenylmethoxycarbonyl (Fmoc) method, which is a cornerstone technique in solid phase peptide synthesis (SPPS). This approach allows for the preparation of peptides with specific terminal amides, offering a versatile platform for generating peptides for therapeutic and research purposes. An example is the use of a modified benzhydrylamine related to the compound for the solid phase synthesis of peptide amides, showcasing its critical role in peptide chain assembly and demonstrating the compound's utility in enhancing the efficiency and specificity of peptide synthesis (Funakoshi et al., 1988).

Fluorescence Derivatization

The compound and its derivatives are also used in fluorescence derivatization, a technique crucial for enhancing the detection sensitivity of compounds in various analytical applications. This process involves coupling the compound to amino acids to generate fluorescent derivatives, which are then utilized in biological assays for detecting or quantifying biological molecules with high sensitivity and specificity (Frade et al., 2007).

Organic Sensitizers for Solar Cells

Furthermore, derivatives of this compound have been explored as organic sensitizers for solar cell applications. The incorporation of such compounds into the molecular structure of organic sensitizers can significantly enhance the photovoltaic performance of dye-sensitized solar cells (DSSCs). These sensitizers, featuring the compound as part of their structure, demonstrate high incident photon-to-current conversion efficiency, contributing to the development of more efficient solar energy conversion technologies (Kim et al., 2006).

Future Directions

The future directions for this compound could involve its use in the synthesis of complex peptides or proteins. Its utility in peptide synthesis suggests potential applications in biochemical and pharmaceutical research .

Mechanism of Action

Target of Action

It’s known that fmoc-phenylalanine derivatives are commonly used in peptide synthesis , suggesting that their targets could be various proteins or enzymes depending on the specific peptide sequence.

Mode of Action

N-Fmoc-3,5-dimethoxy-L-phenylalanine, like other Fmoc-phenylalanine derivatives, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, and it’s removed under basic conditions to allow the formation of peptide bonds .

Biochemical Pathways

The specific biochemical pathways affected by N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

Like other fmoc-phenylalanine derivatives, it’s likely to have good stability under physiological conditions due to the protective fmoc group . Its bioavailability would depend on factors such as its incorporation into peptides and the method of administration.

Result of Action

The molecular and cellular effects of N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially contribute to a wide range of biological effects .

Action Environment

The action, efficacy, and stability of N-Fmoc-3,5-dimethoxy-L-phenylalanine are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals could potentially influence its action and efficacy .

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGHGFWIGKMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

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